5-氨基-1,3,4-噻二唑-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

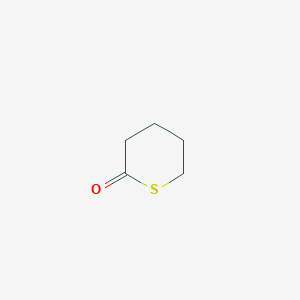

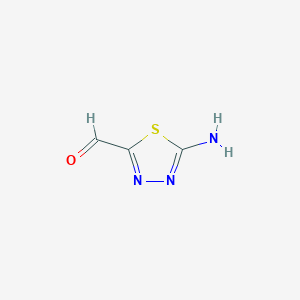

5-Amino-1,3,4-thiadiazole-2-carbaldehyde is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related thiadiazole compounds has been explored through various methods. A novel multi-component reaction has been developed for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles, which are closely related to 5-amino-1,3,4-thiadiazole-2-carbaldehyde. This method involves the condensation of an aldehyde with 2-amino-2-cyanoacetamide in the presence of elemental sulfur and a base, allowing for the one-pot synthesis of functionalized thiazoles . Additionally, a method for synthesizing 5-dialkylamino-substituted 1,2,3-thiadiazole-4-carbaldehydes has been developed, which involves ring transformation induced by various amines, leading to a broad range of 1,2,3-triazole-4-carbothioamides .

Molecular Structure Analysis

The molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been characterized using spectroscopic techniques and single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group with eight asymmetric molecules per unit cell. The unit cell parameters and the structural geometry, including bond lengths and angles, have been determined. Additionally, the electronic properties of the compound have been studied using density functional theory (DFT) calculations, which show a good correlation with experimental data .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can be inferred from the reactions of 5-dialkylamino-1,2,3-thiadiazole-4-carbaldehydes with amines. These reactions lead to the formation of 1,2,3-triazole-4-carbothioamides, indicating that the thiadiazole ring can participate in ring transformation reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1,3,4-thiadiazole-2-carbaldehyde can be extrapolated from related compounds. The crystal structure analysis provides insights into the solid-state properties, while DFT calculations offer information on the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential map. The compound's potential as a nonlinear optical (NLO) material is suggested by its significant first-order hyperpolarizability. The presence of N-H...N hydrogen bonding and strong conjugative interactions contribute to the molecule's polarity .

科学研究应用

杂环结构单元

“5-氨基-1,3,4-噻二唑-2-甲醛”在化学中用作杂环结构单元 . 由于杂环化合物具有广泛的性质,因此被广泛应用于化学的各个领域。它们在医药、农药和染料的开发中发挥着至关重要的作用。

抗真菌活性

源自“5-氨基-1,3,4-噻二唑-2-甲醛”的化合物已显示出有希望的抗真菌活性 . 它们已经过评估,对抗各种真菌,例如玉米赤霉菌 (G. zeae)、葡萄座腔菌 (Botryosphaeria dothidea (B. dothidea))、拟盘多毛孢菌 (Phomopsis sp.)、晚疫霉 (P. infestans) 和黄瓜疫霉菌 (Thanatephorus cucumeris (T. cucumeris)) 使用毒盘法 .

复杂分子的合成

“5-氨基-1,3,4-噻二唑-2-甲醛”可用于合成复杂分子 . 例如,它可以用于合成9-甲硫基-7,7-二氧代-7,7 a -二氢-5-氧代-7λ 6,10-二硫-8,11-二氮杂-环戊 [ b ] 菲-6-酮 .

抗惊厥活性

源自“5-氨基-1,3,4-噻二唑-2-甲醛”的化合物已被用于制备表现出抗惊厥活性的新胺 . 抗惊厥药是预防或减轻癫痫发作严重程度的药物。

研究用途

“5-氨基-1,3,4-噻二唑-2-甲醛”主要用于研究目的 . 它通常用于实验室研究其特性及其在各个领域的潜在应用。

独特的分子结构

作用机制

Target of Action

5-Amino-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound that can chelate copper ions . It is often used as a copper corrosion inhibitor

Mode of Action

It is known that thiadiazole derivatives, which include 5-amino-1,3,4-thiadiazole-2-carbaldehyde, can interact with various biological targets and cause changes in their function . For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

It is known that thiadiazole derivatives can activate or inhibit various biochemical pathways, leading to a wide range of biological effects .

Result of Action

It is known that thiadiazole derivatives can have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

未来方向

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on the synthesis of new potent antibacterial and antifungal agents . Another interesting direction could be the development of green methods for the synthesis of thiadiazoles derivatives .

属性

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c4-3-6-5-2(1-7)8-3/h1H,(H2,4,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDULDRGZKOHUGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449948 |

Source

|

| Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29422-54-6 |

Source

|

| Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)